5-fluoro-2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O4S/c1-21-11-5-4-10(14)9-12(11)22(19,20)16-7-8-17-13(18)3-2-6-15-17/h2-6,9,16H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJYIXNYMKMTPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyridazinone Moiety: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Sulfonamide Formation: The final step involves the reaction of the intermediate with sulfonyl chlorides in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) in polar aprotic solvents.
Major Products
Oxidation: Formation of 5-fluoro-2-methoxybenzoic acid derivatives.
Reduction: Formation of 5-fluoro-2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)aniline.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and protein binding.
Medicine: Potential use as an antibacterial or anticancer agent due to its sulfonamide structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The presence of the fluorine atom and pyridazinone moiety may enhance binding affinity and specificity to certain molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
Physicochemical Properties
Table 2: NMR and HRMS Data Comparison
Key Observations :
- Electronic Effects : The 5-F in the target compound induces electron-withdrawing effects, likely deshielding adjacent protons (cf. benzyloxy derivatives in 5a–c, where electron-donating groups dominate) .
- HRMS Accuracy : Compounds 5a–c show minimal HRMS deviations (<0.01 Da), confirming synthetic precision .
Pharmacological Implications
- Target Selectivity : The methylthio group in 8a () is associated with formyl peptide receptor modulation, while benzyloxy derivatives () may target sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) .
- SAR Insights :
- Lipophilicity : Benzyloxy groups (5a–c) increase lipophilicity, favoring blood-brain barrier penetration, whereas the target compound’s OCH₃ and F balance hydrophilicity and target affinity .
- Steric Hindrance : The ethyl linker in the target compound may reduce steric clash compared to bulkier benzyl or bromophenyl groups in analogs .
Biological Activity
5-Fluoro-2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Fluorine atom : Enhances lipophilicity and biological activity.
- Methoxy group : May influence the compound's interaction with biological targets.
- Pyridazinyl moiety : Implicated in various biological activities, particularly in enzyme inhibition.
The chemical formula is , with a molecular weight of approximately 327.33 g/mol.
The biological activity of 5-fluoro-2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide primarily involves the inhibition of specific enzymes associated with inflammatory pathways. Studies indicate that this compound may inhibit:
- Carbonic anhydrase : Involved in acid-base balance and fluid secretion.
- Cyclooxygenase enzymes : Key players in prostaglandin synthesis, which mediates inflammation.
1. Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:
- It shows inhibitory effects on various bacterial strains, including Staphylococcus aureus and Escherichia coli, with IC50 values indicating effective concentrations for bacterial growth inhibition.
2. Anti-inflammatory Effects
Research indicates that 5-fluoro-2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide can reduce inflammation markers in cellular models. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and other chronic conditions.
Case Studies
Several studies have focused on the biological implications of this compound:
Study 1: Inhibition of Cyclooxygenase Enzymes
A study evaluated the inhibitory effects of the compound on cyclooxygenase (COX) enzymes, revealing a dose-dependent inhibition pattern. The results indicated a greater inhibitory effect compared to traditional NSAIDs at similar concentrations, suggesting enhanced therapeutic potential.
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy against E. coli and S. aureus. The compound demonstrated an ID50 value of against S. aureus, showcasing its potential as a novel antimicrobial agent.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Enzyme | IC50/ID50 Value | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | Study on antimicrobial effects | |
| Antimicrobial | S. aureus | Study on antimicrobial effects | |
| Anti-inflammatory | COX enzymes | Dose-dependent | Study on COX inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
